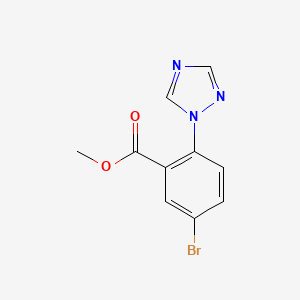
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl)benzoate
Description
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl) benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzene ring and a triazole ring attached to the 2-position of the benzene ring The methyl ester group is attached to the carboxyl group of the benzene ring
Properties
Molecular Formula |
C10H8BrN3O2 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 5-bromo-2-(1,2,4-triazol-1-yl)benzoate |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
ZTLMYOBWAPURRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl) benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the 5-position of the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Triazole Formation: The brominated intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate (K2CO3) to form the triazole ring at the 2-position of the benzene ring.
Esterification: The final step involves the esterification of the carboxyl group with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl) benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted triazole derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 5-bromo-2-(1H-1,2,4-triazol-1-yl) benzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl) benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antifungal, antibacterial, and anticancer compounds.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological studies to investigate the interactions of triazole derivatives with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl) benzoate depends on its specific application. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites. The triazole ring can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site, leading to inhibition of enzyme activity. This compound may also interact with cellular receptors and proteins, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: A similar compound with a bromine atom and a triazole ring but lacking the benzoate ester group.
1,2,4-Triazole: The parent compound of the triazole family, which lacks the bromine and benzoate groups.
Methyl 2-(1H-1,2,4-triazol-1-yl) benzoate: A similar compound without the bromine atom at the 5-position.
Uniqueness
Methyl 5-bromo-2-(1H-1,2,4-triazol-1-yl) benzoate is unique due to the presence of both the bromine atom and the triazole ring on the benzene ring, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


